molecular formula C22H27N2O2+ B11212908 3-(2,4-Dimethylphenyl)-3-hydroxy-1-(2-methoxyphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium

3-(2,4-Dimethylphenyl)-3-hydroxy-1-(2-methoxyphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium

Cat. No.: B11212908
M. Wt: 351.5 g/mol
InChI Key: KZEQYRNCSHAAKS-UHFFFAOYSA-N
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Description

3-(2,4-Dimethylphenyl)-3-hydroxy-1-(2-methoxyphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium is a complex organic compound characterized by its unique structural features. This compound belongs to the class of imidazo[1,2-a]pyridines, which are known for their diverse biological activities and potential therapeutic applications. The presence of both dimethylphenyl and methoxyphenyl groups contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dimethylphenyl)-3-hydroxy-1-(2-methoxyphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Imidazo[1,2-a]pyridine Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a 2-aminopyridine derivative, with an aldehyde or ketone under acidic or basic conditions.

    Introduction of the Hydroxy Group: The hydroxy group at the 3-position can be introduced via a hydroxylation reaction, often using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Attachment of the Dimethylphenyl and Methoxyphenyl Groups: These groups can be introduced through Friedel-Crafts alkylation or acylation reactions, using appropriate reagents and catalysts such as aluminum chloride or boron trifluoride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can target the imidazo[1,2-a]pyridine core, potentially converting it to a more saturated ring system.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for diverse chemical transformations, making it a valuable intermediate in organic synthesis.

Biology

Biologically, imidazo[1,2-a]pyridines are known for their pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This specific compound may exhibit similar activities, making it a candidate for drug development and biological studies.

Medicine

In medicine, compounds with similar structures have been investigated for their therapeutic potential. This compound could be explored for its efficacy in treating various diseases, particularly those involving inflammation or microbial infections.

Industry

Industrially, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It may also find applications in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(2,4-Dimethylphenyl)-3-hydroxy-1-(2-methoxyphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, altering their activity and leading to the observed biological responses.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine Derivatives: These compounds share the core structure but differ in the substituents attached to the ring system.

    Phenyl-Substituted Imidazoles: These compounds have phenyl groups attached to the imidazole ring, similar to the dimethylphenyl and methoxyphenyl groups in the target compound.

Uniqueness

The uniqueness of 3-(2,4-Dimethylphenyl)-3-hydroxy-1-(2-methoxyphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium lies in its specific combination of substituents, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H27N2O2+

Molecular Weight

351.5 g/mol

IUPAC Name

3-(2,4-dimethylphenyl)-1-(2-methoxyphenyl)-5,6,7,8-tetrahydro-2H-imidazo[1,2-a]pyridin-4-ium-3-ol

InChI

InChI=1S/C22H27N2O2/c1-16-11-12-18(17(2)14-16)22(25)15-23(21-10-6-7-13-24(21)22)19-8-4-5-9-20(19)26-3/h4-5,8-9,11-12,14,25H,6-7,10,13,15H2,1-3H3/q+1

InChI Key

KZEQYRNCSHAAKS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C2(CN(C3=[N+]2CCCC3)C4=CC=CC=C4OC)O)C

Origin of Product

United States

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